molecular formula C19H24N2O4S B5744134 {4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-2-FURYL)METHANONE

{4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-2-FURYL)METHANONE

Cat. No.: B5744134
M. Wt: 376.5 g/mol
InChI Key: GFYZKSQFLTUVPC-UHFFFAOYSA-N
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Description

The compound “{4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-2-FURYL)METHANONE” is a complex organic molecule that features a piperazine ring substituted with a sulfonyl group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “{4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-2-FURYL)METHANONE” typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Sulfides and reduced piperazine derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of “{4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-2-FURYL)METHANONE” lies in its specific combination of functional groups. The presence of both a sulfonyl group and a furan ring attached to a piperazine core provides a unique set of chemical and biological properties that are not commonly found in other compounds. This makes it a valuable scaffold for drug discovery and development .

Properties

IUPAC Name

(5-methylfuran-2-yl)-[4-(4-propan-2-ylphenyl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-14(2)16-5-7-17(8-6-16)26(23,24)21-12-10-20(11-13-21)19(22)18-9-4-15(3)25-18/h4-9,14H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYZKSQFLTUVPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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